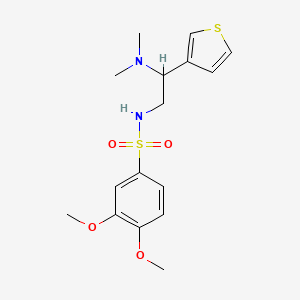

![molecular formula C14H17NO3S2 B2814632 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide CAS No. 2034604-39-0](/img/structure/B2814632.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

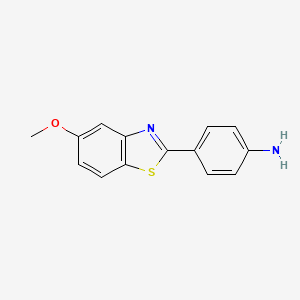

Benzo[b]thiophene is a heterocyclic compound that consists of a fused benzene and thiophene ring . It’s an important structure in medicinal chemistry, with derivatives showing a wide range of therapeutic properties .

Synthesis Analysis

Benzo[b]thiophene derivatives can be synthesized using various methods, including coupling reactions and electrophilic cyclization reactions . Other synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The benzo[b]thiophene structure is a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring .Chemical Reactions Analysis

Benzo[b]thiophene derivatives can participate in various chemical reactions. For example, they can undergo coupling reactions and electrophilic cyclization reactions .Physical And Chemical Properties Analysis

Thiophene, a component of your compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Anticancer Potential

One intriguing application of sulfur-containing heterocyclic analogs, similar to the structure of interest, is in cancer research. A study focusing on hydroxyl-containing benzo[b]thiophene analogs demonstrated selectivity towards laryngeal cancer cells, highlighting their potential as anticancer agents. These compounds were shown to enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis in cancer cells. Moreover, molecular docking studies predicted strong interactions with specific proteins, suggesting their utility in combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).

Organic Synthesis and Material Science

The compound might also be relevant in the field of organic synthesis and material science. Research demonstrates the utility of benzo[b]thiophene derivatives in the synthesis of [1]benzothieno[2,3-b]quinolines, showcasing the versatility of these compounds in constructing complex heterocyclic structures without the need for transition metals (Nowacki & Wojciechowski, 2017). Additionally, the development of benzo[b]thiophene derivatives for the design of conjugated polymers indicates their significance in creating advanced materials for electronic applications (Kobilka et al., 2012).

Antimicrobial Activities

Compounds with a benzo[b]thiophene backbone have been studied for their antimicrobial properties as well. Novel thiourea, hydrazine, fused pyrimidine, and anilinobenzoazole derivatives containing sulfonamido moieties derived from benzo[b]thiophenes demonstrated significant antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2002).

Drug Discovery and Development

Further research into 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides, closely related to the compound of interest, has revealed their potential as cyclin-dependent kinase 5 inhibitors. These findings open new avenues for drug discovery, especially in targeting diseases associated with CDK5 dysregulation (Malmström et al., 2012).

Advanced Organic Synthesis Techniques

The exploration of palladium-catalyzed arylative cyclization of o-(1-alkynyl)thioanisoles resulting in the efficient formation of 3-arylated benzo[b]thiophenes further demonstrates the chemical utility of such compounds in synthetic organic chemistry, offering a pathway to novel structures that could have wide-ranging applications (Yamauchi et al., 2016).

Mécanisme D'action

While the specific mechanism of action for your compound is not available, benzo[b]thiophene derivatives are known to exhibit various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-14(16,9-15-20(17,18)11-6-7-11)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,15-16H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKHRQIGGWJKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1CC1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2814553.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2814557.png)

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814559.png)

![1-(4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2814562.png)

![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)

![6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2814571.png)